molecular formula C9H7F2NO2 B11782436 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole

Cat. No.: B11782436
M. Wt: 199.15 g/mol
InChI Key: GORZFJIDWJABPZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization and introduction of the difluoromethoxy group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups, leading to a variety of benzoxazole derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The benzoxazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives with different substituents, such as:

Uniqueness

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is unique due to the presence of both the difluoromethoxy and methyl groups, which confer specific chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .

Biological Activity

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the functionalization of benzo[d]oxazole derivatives through various chemical reactions, including palladium-catalyzed C-H activation. This method allows for regioselective modifications that enhance the compound's biological properties .

Antimicrobial Activity

Recent studies have shown that compounds with a benzo[d]oxazole scaffold, including this compound, exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and demonstrated potent antibacterial and antifungal activities .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
This compoundEscherichia coli20 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and modulation of signaling pathways related to tumor growth .

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines:

  • Cell Line : A-549 (lung cancer)
  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via caspase activation.

Tyrosinase Inhibition

Tyrosinase, an enzyme involved in melanin production, is a target for skin depigmentation therapies. Compounds related to benzo[d]oxazole have been investigated for their ability to inhibit tyrosinase activity. The presence of specific substituents on the aromatic ring significantly affects inhibitory potency .

CompoundIC50 Value (µM)Type of Tyrosinase
This compound14.33 ± 1.63Mushroom Tyrosinase

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzo[d]oxazole ring and the introduction of functional groups such as difluoromethoxy significantly influence biological activity. For example, compounds with additional hydroxyl groups showed enhanced tyrosinase inhibition compared to their counterparts without these modifications .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

2-(difluoromethoxy)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-5-2-3-7-6(4-5)12-9(13-7)14-8(10)11/h2-4,8H,1H3

InChI Key

GORZFJIDWJABPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)OC(F)F

Origin of Product

United States

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